4-[4,6-dichloro-5-(2-methoxyphenoxy)pyrimidin-2-yl]morpholine
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Overview
Description
4-[4,6-dichloro-5-(2-methoxyphenoxy)pyrimidin-2-yl]morpholine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of two chlorine atoms, a methoxy group, a phenoxy group, and a morpholine ring attached to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,6-dichloro-5-(2-methoxyphenoxy)pyrimidin-2-yl]morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the reaction of appropriate precursors, such as 2,4,6-trichloropyrimidine, with suitable nucleophiles.
Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol or other methoxy-containing reagents.
Attachment of the Phenoxy Group: The phenoxy group can be attached through nucleophilic aromatic substitution reactions using phenol derivatives.
Incorporation of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions using morpholine or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4,6-dichloro-5-(2-methoxyphenoxy)pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under suitable reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may yield reduced derivatives, and substitution may yield substituted pyrimidine derivatives.
Scientific Research Applications
4-[4,6-dichloro-5-(2-methoxyphenoxy)pyrimidin-2-yl]morpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-[4,6-dichloro-5-(2-methoxyphenoxy)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine: A similar compound with a bipyrimidine core instead of a morpholine ring.
4,6-Dichloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidine: Another related compound with a different substitution pattern on the pyrimidine core.
Uniqueness
4-[4,6-dichloro-5-(2-methoxyphenoxy)pyrimidin-2-yl]morpholine is unique due to the presence of the morpholine ring, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can make it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C15H15Cl2N3O3 |
---|---|
Molecular Weight |
356.2 g/mol |
IUPAC Name |
4-[4,6-dichloro-5-(2-methoxyphenoxy)pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C15H15Cl2N3O3/c1-21-10-4-2-3-5-11(10)23-12-13(16)18-15(19-14(12)17)20-6-8-22-9-7-20/h2-5H,6-9H2,1H3 |
InChI Key |
CWHCZQKBHKEGDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(N=C(N=C2Cl)N3CCOCC3)Cl |
Origin of Product |
United States |
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